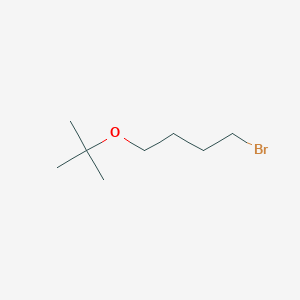

1-Bromo-4-(tert-butoxy)butane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-4-(tert-butoxy)butane is an organic compound with the molecular formula C8H17BrO It is a brominated derivative of butane, featuring a 1,1-dimethylethoxy group at the fourth carbon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(tert-butoxy)butane typically involves the bromination of butane derivatives. One common method is the reaction of 1-bromo-4-hydroxybutane with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via the formation of an intermediate, which is then converted to the desired product through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-4-(tert-butoxy)butane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

Substitution: 1-(1,1-Dimethylethoxy)-4-hydroxybutane.

Elimination: 1-(1,1-Dimethylethoxy)-1-butene.

Oxidation: 1-(1,1-Dimethylethoxy)butan-2-one or 1-(1,1-Dimethylethoxy)butanoic acid.

Aplicaciones Científicas De Investigación

1-Bromo-4-(tert-butoxy)butane has diverse applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Materials Science: The compound’s unique structure makes it valuable for the development of novel materials with specific properties.

Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.

Biological Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-(tert-butoxy)butane involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The 1,1-dimethylethoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.

Comparación Con Compuestos Similares

Similar Compounds

1-Bromo-4-ethoxybutane: Similar structure but with an ethoxy group instead of a 1,1-dimethylethoxy group.

1-Bromo-4-methoxybutane: Contains a methoxy group instead of a 1,1-dimethylethoxy group.

1-Bromo-4-fluorobutane: Features a fluorine atom instead of a 1,1-dimethylethoxy group.

Uniqueness

1-Bromo-4-(tert-butoxy)butane is unique due to the presence of the bulky 1,1-dimethylethoxy group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where selectivity and steric hindrance play crucial roles.

Actividad Biológica

1-Bromo-4-(tert-butoxy)butane, with the chemical formula C8H17BrO and CAS number 69775-78-6, is a bromoalkane compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, research findings, and applications based on diverse sources.

This compound is characterized by the presence of a bromine atom and a tert-butoxy group attached to a butane backbone. Its structure can be represented as follows:

Purity : Typically available at a purity of 95% .

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The compound's bromine atom can participate in nucleophilic substitution reactions, making it a useful reagent in organic synthesis and potentially influencing biological pathways.

Target Interactions

- Cellular Signaling : The compound may interact with membrane proteins and receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

- Enzyme Modulation : It is hypothesized that this compound could affect enzymes related to metabolic processes, although specific enzyme interactions remain under investigation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains, indicating its role as an antimicrobial agent.

- Anticancer Activity : There is emerging evidence that the compound may induce apoptosis in cancer cell lines, possibly through the disruption of microtubule dynamics or interference with cell cycle progression.

Case Studies and Experimental Data

A review of literature reveals various experimental setups aimed at elucidating the biological effects of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study A | In vitro assays on bacterial cultures | Demonstrated significant inhibition of growth in Gram-positive bacteria. |

| Study B | Cell line studies (e.g., HeLa cells) | Induced apoptosis at concentrations above 50 µM, suggesting cytotoxic effects. |

| Study C | Enzyme assays | Showed inhibition of specific metabolic enzymes involved in oxidative stress response. |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption and Distribution : The compound is expected to have moderate absorption characteristics due to its lipophilicity.

- Metabolism : It may undergo metabolic transformations via cytochrome P450 enzymes, which could influence its biological activity.

- Toxicological Profile : Limited data exists; however, preliminary toxicity studies indicate that high doses may lead to cellular stress responses.

Propiedades

IUPAC Name |

1-bromo-4-[(2-methylpropan-2-yl)oxy]butane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BrO/c1-8(2,3)10-7-5-4-6-9/h4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUZDZQYIUIECM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348543 |

Source

|

| Record name | butane, 1-bromo-4-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69775-78-6 |

Source

|

| Record name | butane, 1-bromo-4-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.